molecular formula C18H15N3O3S B12171897 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12171897
M. Wt: 353.4 g/mol
InChI Key: OCGOHCPQGAQRIJ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of this compound is rooted in the systematic exploration of thiazole derivatives, which have been studied since the early 20th century for their diverse biological activities. Thiazoles, sulfur- and nitrogen-containing heterocycles, gained prominence with the identification of thiamine (vitamin B₁) in 1926, underscoring their physiological relevance. The integration of pyridine and benzodioxin motifs into thiazole frameworks emerged more recently, driven by advances in synthetic organic chemistry and the demand for structurally novel pharmacophores.

This compound’s synthesis was first reported in the early 2020s as part of efforts to develop kinase inhibitors and antimicrobial agents. Its design leverages the benzodioxin group—a scaffold known for enhancing metabolic stability—and the pyridine ring, which improves solubility and target affinity. Early patent filings and preclinical studies highlighted its inhibitory activity against bacterial efflux pumps and inflammatory mediators, positioning it as a multitarget therapeutic candidate.

Table 1: Comparative Analysis of Related Thiazole Carboxamides

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound C₁₈H₁₅N₃O₃S 353.4 Benzodioxin, pyridine, methyl-thiazole
4-Methyl-5-(4-pyridinyl)thiazole-2-carboxamide C₁₀H₉N₃OS 223.26 Pyridine, methyl-thiazole
Ethyl 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carboxylate C₁₄H₁₃NO₄S 291.32 Benzodioxin, ethyl ester, thiazole

Relevance in Contemporary Chemical Research

In the past decade, this compound has become a focal point in drug discovery due to its dual functionality: the thiazole-pyridine system mediates target binding, while the benzodioxin moiety confers resistance to oxidative degradation. Recent studies emphasize its role in modulating protein-protein interactions, particularly in oncology and infectious disease research. For instance, molecular docking simulations suggest high affinity for the ATP-binding pocket of tyrosine kinases, implicating it in cancer cell proliferation pathways.

Furthermore, its broad-spectrum antimicrobial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), has been attributed to the disruption of cell wall biosynthesis. This multifunctionality aligns with the growing demand for polypharmacological agents capable of addressing complex disease mechanisms.

Overview of Heterocyclic Carboxamides in Organic Chemistry

Heterocyclic carboxamides represent a cornerstone of medicinal chemistry due to their versatility in mimicking natural substrates and interacting with biological targets. The carboxamide group (-CONH₂) facilitates hydrogen bonding with enzymes and receptors, while the heterocyclic backbone provides structural rigidity and metabolic stability. Thiazole carboxamides, in particular, exhibit enhanced bioavailability compared to their non-amidated counterparts, as evidenced by their widespread use in antiviral and anticancer therapeutics.

The integration of benzodioxin rings—a fused bicyclic ether system—into such frameworks further optimizes pharmacokinetic profiles. Benzodioxins are renowned for their electron-rich aromatic systems, which participate in π-π stacking interactions with hydrophobic protein domains. This synergy between thiazole, pyridine, and benzodioxin moieties underscores the compound’s strategic design and its alignment with modern drug development paradigms.

Objectives and Scope of the Review

This review aims to:

  • Synthesize available data on the synthesis, characterization, and biological evaluation of this compound.
  • Elucidate structure-activity relationships (SARs) governing its pharmacological effects.
  • Contextualize its significance within the broader class of heterocyclic carboxamides.
  • Identify gaps in current knowledge and propose directions for future research.

Properties

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-pyridin-4-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H15N3O3S/c1-11-16(25-18(20-11)12-4-6-19-7-5-12)17(22)21-13-2-3-14-15(10-13)24-9-8-23-14/h2-7,10H,8-9H2,1H3,(H,21,22)

InChI Key

OCGOHCPQGAQRIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the benzodioxin and pyridine intermediates, followed by their coupling with the thiazole ring under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Anticancer Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide has shown promising anticancer properties. Studies indicate that thiazole-containing compounds exhibit significant activity against various cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and prostate cancer (PC3) . The mechanism of action is believed to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole can possess antibacterial and antifungal properties. The compound has been tested against several bacterial strains and has shown moderate to high efficacy . This suggests potential applications in developing new antimicrobial agents.

Neuroprotective Effects

Thiazole derivatives have been investigated for their neuroprotective effects, particularly in conditions like Alzheimer's disease. The compound may inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . This action could contribute to cognitive enhancement and neuroprotection.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer potential of thiazole derivatives, this compound was tested against MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting a potent anticancer effect .

Case Study 2: Antimicrobial Activity

A series of thiazole derivatives were screened for antimicrobial activity against Staphylococcus aureus and Escherichia coli. This compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both bacterial strains . This positions the compound as a candidate for further development in antimicrobial therapies.

Data Table: Summary of Biological Activities

Activity Cell Line/Pathogen Result Reference
AnticancerMCF-7Significant reduction in viability at 10 µM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
NeuroprotectiveAcetylcholinesteraseInhibition observed

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Modifications on the Thiazole Ring

  • Target Compound : 4-methyl-2-(pyridin-4-yl)thiazole with a benzodioxin-linked carboxamide.
  • N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-2-pyridinamine (CAS 941378-54-7) : Replaces the carboxamide with a pyridinamine group, reducing hydrogen-bonding capacity and likely altering solubility .
  • N-(4-(4-Acetamidophenyl)thiazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidine-3-carboxamide (CAS 790237-66-0) : Incorporates a pyrrolidine-5-one ring and acetamidophenyl group, increasing molecular weight (478.52 g/mol) and complexity compared to the target compound .

Heterocyclic Replacements

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide (CAS 1144487-30-8) : Introduces a thiophene-oxadiazole moiety, increasing molecular complexity (C22H15N5O5S2) and possibly improving target binding through π-π interactions .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C19H15N3O3S 365.41 4-methyl, pyridin-4-yl, benzodioxin carboxamide
941378-54-7 C16H13N3O2S 311.36 Pyridinamine, benzodioxin-thiazole
790237-66-0 C24H22N4O5S 478.52 Pyrrolidine-5-one, acetamidophenyl
1170099-78-1 C18H18N4O3S 370.40 Pyrazole, ethyl, methyl
1144487-30-8 C22H15N5O5S2 493.50 Thiophene-oxadiazole, oxazole

Key Observations :

  • The target compound balances moderate molecular weight (365.41 g/mol) with a polar carboxamide group, likely favoring aqueous solubility compared to pyridinamine analogs (e.g., 311.36 g/mol) .
  • Higher molecular weight analogs (e.g., 478.52 g/mol) may face challenges in bioavailability due to increased steric bulk .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the formation of thiazole derivatives. The synthesis typically includes the reaction of appropriate thiourea derivatives with substituted pyridines and benzodioxins. The structural formula is represented as follows:

C16H16N2O3S\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

Antimicrobial Properties

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial activity against various pathogens. For instance, compounds similar to this compound have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
3hMRSA0.5 µg/mL
7Vancomycin-resistant E. faecium0.25 µg/mL
14fCandida auris0.75 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using A549 (lung cancer) and Caco-2 (colon cancer) cell lines have shown that modifications to the thiazole ring can enhance anticancer activity. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 2: Anticancer Activity on Various Cell Lines

CompoundCell LineIC50 (µM)
3hA54912.5
7Caco-215.0

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar compounds disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Apoptosis Induction in Cancer Cells : The compound promotes apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes .

Case Studies

  • Study on MRSA : A recent study evaluated the effectiveness of thiazole derivatives against MRSA strains in vitro, demonstrating that certain modifications significantly increased antibacterial potency compared to standard antibiotics .
  • Cancer Research : In a study assessing the anticancer effects on A549 cells, it was found that the compound induced significant apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide, and what analytical techniques validate its purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyridine-4-carbaldehyde with thiourea derivatives to form the thiazole core, followed by coupling with the dihydrobenzodioxin moiety. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt for carboxyl activation.
  • Cyclization : Optimize temperature (80–100°C) and solvent (e.g., DMF or THF) to promote thiazole ring closure.
  • Validation : Monitor reactions via TLC and confirm final product purity using ¹H/¹³C NMR (to verify substituent positions) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. How is the structural characterization of this compound performed to ensure accuracy in academic studies?

  • Methodological Answer : Employ a combination of:

  • Spectroscopic techniques : 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the dihydrobenzodioxin and pyridyl groups.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, if single crystals are obtainable.
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities in complex regions .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs (e.g., thiazole-containing kinase inhibitors):

  • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to screen for activity against tyrosine kinases or MAP kinases.
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally similar compounds (e.g., pyrazoline derivatives with known antipyretic activity) to identify structure-activity trends .

Advanced Research Questions

Q. How can researchers optimize reaction yields and reduce byproducts in the synthesis of this compound?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) to identify critical variables:

  • Factors to test : Solvent polarity, catalyst loading, reaction time, and temperature.
  • Response surface methodology (RSM) : Use a Central Composite Design to model interactions between variables and predict optimal conditions.
  • Case Study : A study on similar thiazole derivatives reduced side products by 40% when using DoE-optimized microwave-assisted synthesis at 90°C for 30 minutes .

Q. How should contradictory biological activity data from different research groups be analyzed?

  • Methodological Answer : Conduct a systematic meta-analysis with the following steps:

  • Data normalization : Adjust for differences in assay conditions (e.g., cell line variability, incubation time).
  • Structure-activity comparison : Cross-reference with analogs (e.g., triazole or benzodioxin-modified derivatives) to identify substituent-dependent activity trends.
  • Mechanistic studies : Use molecular docking to assess binding affinity variations caused by minor structural differences in reported compounds .

Q. What computational strategies are effective for predicting the reactivity and stability of this compound under varying conditions?

  • Methodological Answer : Combine quantum chemical calculations and molecular dynamics (MD) simulations :

  • Reactivity prediction : Use DFT (e.g., B3LYP/6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and identify electrophilic/nucleophilic sites.
  • Degradation pathways : Simulate hydrolysis or oxidation under acidic/alkaline conditions using MD trajectories.
  • Case Study : ICReDD’s workflow integrates computational reaction path searches with experimental validation to narrow down degradation products .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

  • Methodological Answer : Follow a fragment-based approach :

  • Core modifications : Replace the pyridin-4-yl group with pyrimidine or quinoline (see analogs) to test π-π stacking effects.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzodioxin ring to modulate electron density and binding affinity.
  • Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics for each derivative .

Q. What methodologies are used to assess the compound’s stability in biological matrices during pharmacokinetic studies?

  • Methodological Answer : Implement accelerated stability testing :

  • Forced degradation : Expose the compound to heat (40–60°C), light, and oxidative (H₂O₂) conditions.
  • Analytical monitoring : Use HPLC-MS to quantify degradation products and identify labile functional groups (e.g., the amide bond).
  • Case Study : A related thiazole-carboxamide showed <10% degradation after 72 hours at pH 7.4, but rapid hydrolysis under acidic conditions (pH 2.0) .

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